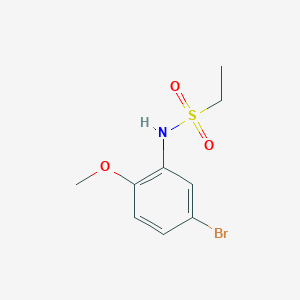![molecular formula C9H13NO3S B1425765 [3-(Methoxymethyl)phenyl]methanesulfonamide CAS No. 1462985-30-3](/img/structure/B1425765.png)
[3-(Methoxymethyl)phenyl]methanesulfonamide
Übersicht
Beschreibung
“[3-(Methoxymethyl)phenyl]methanesulfonamide” is a chemical compound with the CAS number 1462985-30-3 . It has a molecular formula of C9H13NO3S and a molecular weight of 215.27 g/mol .
Physical And Chemical Properties Analysis
“[3-(Methoxymethyl)phenyl]methanesulfonamide” is a solid at room temperature . More detailed physical and chemical properties like boiling point, melting point, etc., are not available in the current search results.Wissenschaftliche Forschungsanwendungen
Selective Hydrolysis of Methanesulfonate Esters
Research by Chan, Cox, and Sinclair (2008) highlights the selective hydrolysis of methanesulfonate esters, demonstrating a method for the removal of potentially genotoxic alkyl esters of methane sulfonic acid in pharmaceutical synthesis. This approach allows for the selective removal of methanesulfonate esters without affecting the product ester, which is critical for the purity and safety of pharmaceutical compounds (L. Chan, B. Cox, R. Sinclair, 2008).
Synthesis and Characterization of Sulfonamide Derivatives
Durgadas, Mukkanti, and Pal (2012) synthesized N-(2-Phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide via Sonogashira cross-coupling, showcasing the compound's potential in creating complex molecules for further pharmacological study. This underscores the role of sulfonamide derivatives in the synthesis of novel compounds with potential therapeutic applications (Shylaprasad Durgadas, K. Mukkanti, Sarbani Pal, 2012).
Structural Studies of Nimesulide Derivatives
The work of Dey et al. (2015) on the structural study of nimesulidetriazole derivatives, including variations of methanesulfonamide, highlights the importance of molecular structure in determining the properties of pharmaceutical compounds. The analysis of intermolecular interactions and crystal structures provides insights into the design of more effective and safer drugs (Tanusri Dey, Soumen Ghosh, et al., 2015).
Development of Chemoselective N-Acylation Reagents
Kondo et al. (2000) developed N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, demonstrating their utility as chemoselective N-acylation reagents. This research contributes to the development of more efficient and selective synthesis methods in organic chemistry, enabling the production of complex molecules with high purity (K. Kondo, Erika Sekimoto, et al., 2000).
Applications in Electrochemistry
Lin et al. (2019) explored the use of phenyl methanesulfonate as an electrolyte additive to enhance the performance of lithium-ion batteries at low temperatures. This study illustrates the potential of sulfonamide derivatives in improving energy storage technologies, particularly in extending the operational temperature range of batteries (Yicun Lin, Xiaopeng Yue, et al., 2019).
Eigenschaften
IUPAC Name |
[3-(methoxymethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-13-6-8-3-2-4-9(5-8)7-14(10,11)12/h2-5H,6-7H2,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWWDFFLMPHFJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Methoxymethyl)phenyl]methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride](/img/structure/B1425687.png)

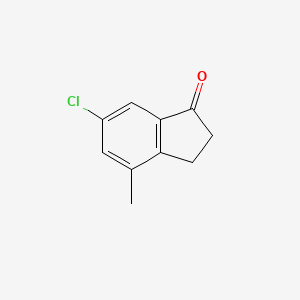

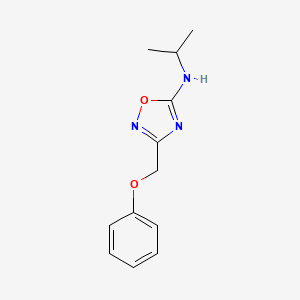
![{[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}(2-methylpropyl)amine](/img/structure/B1425694.png)
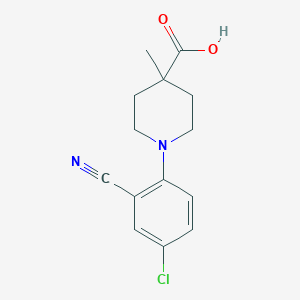
![1-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine](/img/structure/B1425696.png)

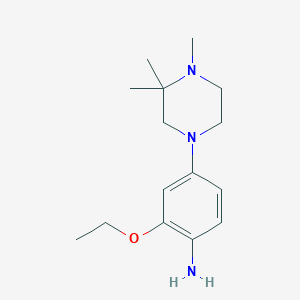

![5-[(4-methylpiperazin-1-yl)methyl]-N-propylpyridin-2-amine](/img/structure/B1425703.png)

